molecular formula C9H12N2 B162139 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) CAS No. 139439-03-5

2-Pyridinemethanamine,alpha-2-propenyl-(9CI)

Cat. No.: B162139
CAS No.: 139439-03-5
M. Wt: 148.2 g/mol
InChI Key: WCAXYTBAXWHRCK-UHFFFAOYSA-N
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Description

2-Pyridinemethanamine,alpha-2-propenyl-(9CI) is an organic compound with the molecular formula C9H12N2. It is a derivative of pyridine, featuring a methanamine group attached to the second position of the pyridine ring and an alpha-2-propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) typically involves the following steps:

    Starting Materials: Pyridine and propenylamine are commonly used starting materials.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine,alpha-2-propenyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Pyridinemethanamine,alpha-2-propenyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction is influenced by the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanamine,alpha-2-propenyl-,®-(9CI): A stereoisomer with similar properties but different spatial arrangement.

    1-(pyridin-2-yl)but-3-en-1-amine: Another derivative with a similar structure but different functional groups.

Uniqueness

2-Pyridinemethanamine,alpha-2-propenyl-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-pyridin-2-ylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAXYTBAXWHRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287297
Record name α-2-Propen-1-yl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139439-03-5
Record name α-2-Propen-1-yl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139439-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-2-Propen-1-yl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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